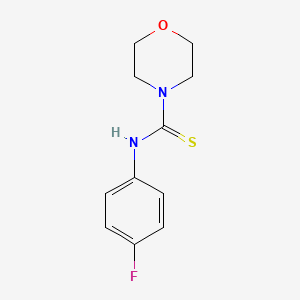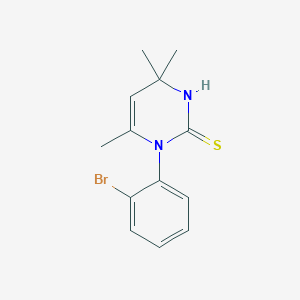
1-(3-cyclopentylpropanoyl)-4-(propylsulfonyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-cyclopentylpropanoyl)-4-(propylsulfonyl)piperazine is a useful research compound. Its molecular formula is C15H28N2O3S and its molecular weight is 316.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 316.18206393 g/mol and the complexity rating of the compound is 430. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Ligands for Melanocortin Receptors
A series of piperazine analogues, including compounds structurally related to "1-(3-cyclopentylpropanoyl)-4-(propylsulfonyl)piperazine", were synthesized and evaluated for their binding affinity to melanocortin receptors (MC1, MC3-5). These studies aimed at developing small-molecule agonists for therapeutic applications. The research highlighted that certain piperazine derivatives showed selectivity for MC4R with submicromolar affinities, indicating their potential in treating conditions modulated by melanocortin receptors, such as obesity and sexual dysfunction (Mutulis et al., 2004).
In Vitro Oxidative Metabolism
Another study focused on the metabolism of Lu AA21004, a novel antidepressant, revealing that compounds with a piperazine moiety, similar to "this compound", are metabolized in human liver microsomes to various metabolites. This research contributes to understanding the metabolic pathways and potential interactions of such compounds in human physiology (Hvenegaard et al., 2012).
Anticancer and Antituberculosis Studies
Research into [1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone derivatives, structurally related analogues, showed promising in vitro anticancer and antituberculosis activities. These studies highlight the potential of piperazine derivatives in developing new therapeutic agents for treating cancer and tuberculosis (Mallikarjuna et al., 2014).
Synthesis of N-Heterocycles
A concise synthesis approach using α-phenylvinylsulfonium salts to create stereodefined C-substituted morpholines and piperazines, among others, showcases the versatility of piperazine derivatives in synthesizing complex molecular structures. This research could be pivotal for developing novel compounds with specific biological activities (Matlock et al., 2015).
Glycine Transporter-1 Inhibitors
Further studies on N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors of glycine transporter-1 highlight the role of piperazine derivatives in modulating neurotransmitter systems, offering insights into their potential for treating neurological disorders (Cioffi et al., 2016).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-cyclopentyl-1-(4-propylsulfonylpiperazin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O3S/c1-2-13-21(19,20)17-11-9-16(10-12-17)15(18)8-7-14-5-3-4-6-14/h14H,2-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPPSIBYYWWXLIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCN(CC1)C(=O)CCC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
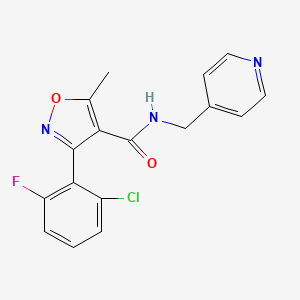
![N-(3-chloro-4-fluorophenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5589831.png)


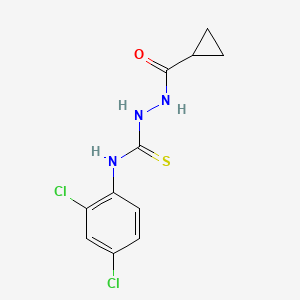
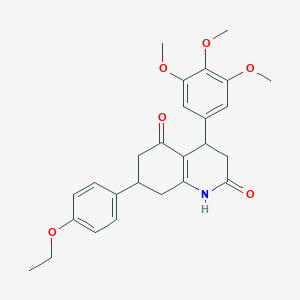
![4-[(2-furylmethyl)amino]-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B5589886.png)

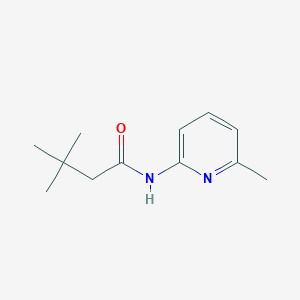
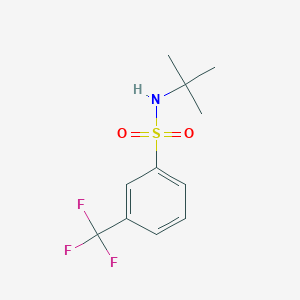
![{[4-(acetylamino)phenyl]sulfonyl}methyl acetate](/img/structure/B5589921.png)
![4-[4-(3-chlorobenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5589929.png)
